Product packaging for 3-Nitroimidazo[1,2-a]pyridin-2-ol(Cat. No.:CAS No. 62194-82-5)

3-Nitroimidazo[1,2-a]pyridin-2-ol

Cat. No.: B11909943
CAS No.: 62194-82-5
M. Wt: 179.13 g/mol
InChI Key: IJGZRWSSHYWIGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitroimidazo[1,2-a]pyridin-2-ol is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. This compound is part of the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its significant and diverse biological activities . Researchers are particularly interested in 3-nitro-substituted derivatives like this one for their potential as antiparasitic agents. Such compounds can act as prodrugs that are selectively activated by parasite-specific nitroreductase (NTR) enzymes . This selective bioactivation mechanism targets pathogens like Leishmania and Trypanosoma species, which cause neglected tropical diseases such as visceral leishmaniasis and Chagas disease, while potentially minimizing host cytotoxicity . The 3-nitroimidazo[1,2-a]pyridine pharmacophore has also demonstrated promising anticancer properties in scientific studies, with research indicating that derivatives can inhibit cancer cell proliferation and induce apoptosis (programmed cell death) in various cell lines . Furthermore, the imidazo[1,2-a]pyridine core is being explored for other bioactive applications, including the development of novel antifungal agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O3 B11909943 3-Nitroimidazo[1,2-a]pyridin-2-ol CAS No. 62194-82-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitroimidazo[1,2-a]pyridin-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-6-7(10(12)13)9-4-2-1-3-5(9)8-6/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGZRWSSHYWIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30811000
Record name 3-Nitroimidazo[1,2-a]pyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30811000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62194-82-5
Record name 3-Nitroimidazo[1,2-a]pyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30811000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Nitroimidazo 1,2 a Pyridin 2 Ol and Its Structural Analogues

Historical Development of Imidazo[1,2-a]pyridine (B132010) Core Synthesis Relevant to 3-Nitroimidazo[1,2-a]pyridin-2-ol

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic motif in medicinal and materials chemistry, recognized as a "drug prejudice" scaffold due to its presence in numerous pharmaceuticals. nih.govrsc.org The development of synthetic routes to this core has been a subject of considerable research for over a century.

The foundational method for the synthesis of imidazo[1,2-a]pyridines is the Tschitschibabin reaction, first reported in the early 20th century. This reaction involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde. The mechanism proceeds via initial N-alkylation of the pyridine (B92270) ring nitrogen, followed by an intramolecular cyclization and dehydration to form the aromatic fused-ring system.

Over the decades, numerous advancements have been made to improve the efficiency, substrate scope, and environmental footprint of this transformation. Modern methods often focus on one-pot procedures and multi-component reactions (MCRs) that combine starting materials in a single step. rsc.org These include copper-catalyzed aerobic oxidative couplings, iodine-catalyzed reactions, and microwave-assisted syntheses, which offer advantages such as milder conditions and higher yields. organic-chemistry.orgnih.gov For instance, the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) has become a powerful tool for rapidly generating diverse, substituted imidazo[1,2-a]pyridines from a 2-aminoazine, an aldehyde, and an isocyanide. beilstein-journals.org

Strategies for Regioselective Introduction of the Nitro Group at the C3 Position

The electronic nature of the imidazo[1,2-a]pyridine ring system dictates that it is highly susceptible to electrophilic attack at the C3 position of the imidazole (B134444) moiety. This inherent reactivity has been exploited for the regioselective introduction of various substituents, including the nitro group.

The most straightforward method for introducing a nitro group at the C3 position is through direct electrophilic aromatic substitution. Early studies demonstrated that imidazo[1,2-a]pyridine reacts with nitrating agents, such as nitric acid in a sulfuric acid medium, to selectively yield 3-nitroimidazo[1,2-a]pyridine (B1296164). nih.gov The reaction proceeds because the C3 position possesses the highest electron density in the heterocyclic system, making it the most favorable site for electrophilic attack. nih.gov This high regioselectivity is a consistent feature, even with various substituents present on the pyridine ring, unless a potent electron-donating group occupies the C3 position already. nih.govnih.gov

An alternative and powerful strategy involves constructing the imidazo[1,2-a]pyridine ring using a precursor that already contains a nitro group. This approach builds the C3-nitro functionality directly into the heterocyclic core during its formation.

One such method is the intermolecular oxidative cyclization of 2-aminopyridines with nitroalkenes. acs.org An environmentally friendly protocol utilizes iodine as a catalyst and aqueous hydrogen peroxide as the terminal oxidant to achieve this transformation, affording 3-nitroimidazo[1,2-a]pyridines. acs.org Similarly, reactions between 2-aminopyridines and nitrostyrenes, mediated by reagents like sodium dichloroiodide, also yield 3-nitro-2-arylimidazo[1,2-a]pyridines with good yields and regioselectivity. organic-chemistry.org These methods are valuable as they allow for the simultaneous introduction of substituents at both the C2 and C3 positions.

Synthetic Pathways to the 2-Hydroxyl Functionality within the Imidazo[1,2-a]pyridine System

The introduction of a hydroxyl group at the C2 position is less straightforward than C3-nitration. The imidazo[1,2-a]pyridin-2-ol (B55671) system exists in tautomeric equilibrium with its keto form, imidazo[1,2-a]pyridin-2(3H)-one. Synthetic strategies often target the more stable keto tautomer, which can then exist as the enol form.

Direct C-H oxidation of a pre-formed imidazo[1,2-a]pyridine at the C2 position to install a hydroxyl group is not a widely reported strategy in the literature. Synthetic efforts predominantly favor constructing the heterocyclic ring with the C2-oxygen functionality already incorporated, as this is often more efficient and regioselective.

The most effective and common methods for synthesizing imidazo[1,2-a]pyridin-2-ols (or their 2-oxo tautomers) involve cyclization reactions where one of the precursors is pre-functionalized to provide the C2-oxygen atom.

A notable example is the reaction of 2-aminopyridinium bromides with thiophenols, mediated by a base like potassium hydroxide. This reaction proceeds through intramolecular amidation to form an imidazo[1,2-a]pyridin-2-ol intermediate, which is then functionalized at the C3 position. acs.org Another key synthon is ethyl bromopyruvate, which can be reacted with 2-aminopyridines to directly form ethyl imidazo[1,2-a]pyridine-2-carboxylates; subsequent hydrolysis would provide the carboxylic acid, and further transformations could be envisioned. acs.org A more direct approach involves the cyclization of 2-aminopyridines with α-keto acids or their esters, which directly builds the 2-oxo functionality into the heterocyclic core.

Cascade and Multicomponent Reactions Towards the Synthesis of this compound

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules from simple starting materials in a single step, which aligns with the principles of atom economy and process efficiency.

A prominent MCR for the synthesis of the imidazo[1,2-a]pyridine core is the Groebke-Blackburn-Bienaymé (GBB-3CR) reaction. mdpi.comresearchgate.net This reaction typically involves the condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide, often under acidic catalysis. mdpi.com To obtain the target 3-nitro derivative, a plausible approach would involve the use of a nitro-substituted aldehyde as one of the components. For instance, the reaction of 2-aminopyridine, a nitro-substituted aromatic aldehyde, and an isocyanide could potentially yield a 2-aryl-3-nitro-imidazo[1,2-a]pyridine derivative.

An iodine-catalyzed three-component condensation has been reported for the synthesis of nitro-substituted imidazo[1,2-a]pyridines. This reaction between an aryl aldehyde, 2-aminopyridine, and tert-butyl isocyanide at room temperature can afford the desired scaffold with a nitro group, depending on the chosen aldehyde. nih.gov

Another approach involves the reaction of 2-aminopyridines with nitroolefins. A copper-catalyzed one-pot procedure using air as the oxidant has been shown to be effective for constructing various imidazo[1,2-a]pyridines. organic-chemistry.org While this method typically leads to 2-substituted products, modification of the nitroolefin substrate could potentially introduce the desired 3-nitro functionality.

A plausible cascade reaction to form the imidazo[1,2-a]pyridin-2-one core, the tautomer of the target compound, could involve the reaction of 2-aminopyridine with an appropriate α-halo-nitro-carbonyl compound. The reaction would likely proceed via initial N-alkylation of the pyridine ring nitrogen followed by intramolecular cyclization.

Table 1: Examples of Multicomponent Reactions for Substituted Imidazo[1,2-a]pyridines

ReactantsCatalyst/ConditionsProduct TypeYield (%)
2-Aminopyridine, Aryl aldehyde, IsocyanideLewis or Brønsted Acid2,3-Disubstituted Imidazo[1,2-a]pyridinesModerate to High
2-Aminopyridine, Nitro-Aryl aldehyde, t-Butyl isocyanideIodineNitro-substituted Imidazo[1,2-a]pyridinesGood
2-Aminopyridine, NitroolefinCopper catalyst, Air2-Substituted Imidazo[1,2-a]pyridinesGood

Catalytic Approaches in the Preparation of this compound

Catalysis is central to the development of efficient and selective syntheses of imidazo[1,2-a]pyridines. Both homogeneous and heterogeneous catalysts have been employed.

Homogeneous catalysts, which are in the same phase as the reactants, are widely used for the synthesis of imidazo[1,2-a]pyridines. Copper(I) iodide (CuI) has been used to catalyze the aerobic oxidative synthesis from 2-aminopyridines and acetophenones. organic-chemistry.org This methodology could be adapted for the synthesis of the target molecule by using a suitably substituted acetophenone.

Rhodium(III) catalysis has been employed in the three-component coupling of 2-aminopyridines, aldehydes, and diazo esters to form pyrido[1,2-a]pyrimidin-4-ones, demonstrating the utility of this metal in activating C-H bonds for the formation of related heterocyclic systems. nih.gov

Iodine, as a homogeneous catalyst, has proven effective in several syntheses of imidazo[1,2-a]pyridines. nih.gov Its low cost and benign nature make it an attractive option for large-scale synthesis.

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of ease of separation and recyclability, contributing to more sustainable synthetic processes. researchgate.net

While specific applications of heterogeneous catalysts for the direct synthesis of this compound are not reported, related transformations suggest their potential. For instance, nano catalysts are being explored for their high activity and reusability in various organic reactions. researchgate.net A plausible strategy would involve the use of a solid-supported acid or metal catalyst for the cyclocondensation reactions leading to the imidazo[1,2-a]pyridine core.

Table 2: Catalytic Systems for Imidazo[1,2-a]pyridine Synthesis

CatalystReaction TypeReactantsProduct
CuIAerobic Oxidation2-Aminopyridine, Acetophenone2-Aryl-Imidazo[1,2-a]pyridine
IodineMulticomponent2-Aminopyridine, Aldehyde, IsocyanideSubstituted Imidazo[1,2-a]pyridine
Rh(III) complexesC-H Activation/Coupling2-Aminopyridine, Aldehyde, Diazo EsterPyrido[1,2-a]pyrimidin-4-one

Principles of Green Chemistry Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Reactions conducted in water or under solvent-free conditions are highly desirable. An ultrasound-assisted synthesis of imidazo[1,2-a]pyridines has been developed using a KI/tert-butyl hydroperoxide catalytic system in water, which avoids the use of metal catalysts and harsh conditions. organic-chemistry.org The use of deep eutectic solvents (DESs) has also been explored as a green alternative to conventional solvents for the synthesis of imidazo[1,2-a]pyridine derivatives.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Multicomponent reactions inherently have high atom economy as most of the atoms of the starting materials are incorporated into the final product. nih.gov The GBB-3CR is a prime example of an atom-economical reaction for the synthesis of the imidazo[1,2-a]pyridine scaffold.

Process efficiency can be further enhanced by employing one-pot procedures that combine multiple reaction steps without the need for isolation of intermediates. This not only saves time and resources but also reduces waste generation. The development of one-pot, multicomponent syntheses for this compound would be a significant step towards a more sustainable manufacturing process.

Table 3: Green Chemistry Approaches in Imidazo[1,2-a]pyridine Synthesis

Green PrincipleMethodConditionsAdvantage
Benign SolventsUltrasound-assisted synthesisWater, KI/TBHPAvoids organic solvents and metal catalysts
Alternative SolventsDeep Eutectic Solvents (DESs)Choline chloride:UreaRecyclable and biodegradable solvent
Atom EconomyMulticomponent Reactions (e.g., GBB-3CR)One-potHigh conversion of reactants to product

Mechanistic Investigations of Key Synthetic Transformations Leading to this compound

The formation of the 3-nitroimidazo[1,2-a]pyridine core predominantly involves the reaction of a 2-aminopyridine derivative with a three-carbon component bearing a nitro group. The specific nature of this three-carbon unit and the reaction conditions dictate the mechanistic pathway and the final substitution pattern of the bicyclic product. Key mechanistic routes that have been explored include nucleophilic substitution, multi-component reactions, and metal-catalyzed processes.

Nucleophilic Cyclization and Related Mechanisms

A foundational approach to the imidazo[1,2-a]pyridine core involves the condensation of 2-aminopyridine with α-halocarbonyl compounds. nih.gov In the context of 3-nitro derivatives, this would conceptually involve a reagent that introduces the nitro group at the 3-position.

One plausible, though not explicitly detailed for the 2-ol variant, pathway involves the reaction of 2-aminopyridine with a functionalized α-halocarbonyl or its equivalent. The generally accepted mechanism for this class of reactions begins with the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the electrophilic carbon of the carbonyl-containing reactant. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon, leading to a dehydrative aromatization to form the imidazo[1,2-a]pyridine ring.

Recent studies have explored variations of this theme. For instance, the synthesis of 2-thioalkyl-3-nitroimidazo[1,2-a]pyridine derivatives commences with 2-chloro-3-nitroimidazo[1,2-a]pyridine. researchgate.net The initial step is a nucleophilic substitution where the isothiouronium salt is formed, which then reacts with functionalized alkyl halides. researchgate.net This highlights the reactivity of the 2-position towards nucleophilic attack, a principle that could potentially be applied to the synthesis of a 2-hydroxy derivative via hydrolysis of a 2-chloro precursor.

Multi-Component Reaction Mechanisms

Multi-component reactions (MCRs) offer an efficient route to complex molecules in a single step. The Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) is a notable example used for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives. nih.govnajah.edu The mechanism of this acid-catalyzed reaction involves the initial condensation of 2-aminopyridine with an aldehyde to form an imine intermediate. nih.gov This is followed by the addition of an isocyanide, which, after a series of intramolecular rearrangements and cyclization, yields the final product. nih.gov While this specific MCR leads to 3-amino derivatives, it illustrates a convergent approach where the key bonds of the imidazole ring are formed in a single pot.

Another relevant multi-component approach is the aza-Friedel–Crafts reaction. A proposed mechanism for the C3-alkylation of imidazo[1,2-a]pyridines involves the Lewis acid-catalyzed formation of an iminium ion from an aldehyde and a cyclic amine. nih.govmdpi.com The C3 position of the imidazo[1,2-a]pyridine then acts as a nucleophile, attacking the iminium ion to form an intermediate that subsequently eliminates a proton to yield the C3-alkylated product. nih.govmdpi.com An alternative pathway suggests an initial electrophilic addition of the aldehyde to the imidazo[1,2-a]pyridine, followed by reaction with the amine and dehydration. nih.gov

Metal-Catalyzed and Oxidative Cyclization Mechanisms

Iron-catalyzed oxidative diamination of nitroalkenes with 2-aminopyridine has been shown to produce 2-nitro-3-arylimidazo[1,2-a]pyridines with high regioselectivity. organic-chemistry.org This suggests a mechanism where the metal catalyst facilitates the formation of key C-N bonds under mild, aerobic conditions. While the precise catalytic cycle is complex, it likely involves the coordination of the reactants to the iron center, facilitating the nucleophilic attack and subsequent oxidative cyclization.

The use of iodine as a catalyst in the synthesis of imidazo[1,2-a]pyridines has also been reported. organic-chemistry.org These reactions often proceed under aerobic conditions, suggesting an oxidative mechanism. The synthesis of 2-phenylimidazo[1,2-α]pyridines from acetophenone, [Bmim]Br3, and 2-aminopyridine under solvent-free conditions provides an example of a one-pot synthesis where the α-haloketone is generated in situ. nih.gov

The table below summarizes the key mechanistic approaches investigated for the synthesis of 3-nitroimidazo[1,2-a]pyridine analogs.

Mechanistic ApproachKey ReactantsBrief Mechanistic DescriptionResulting Analogs
Nucleophilic Cyclization 2-Aminopyridine, α-halocarbonyl equivalentInitial N-alkylation followed by intramolecular cyclization and dehydration.General imidazo[1,2-a]pyridine core.
Groebke-Blackburn-Bienaymé 2-Aminopyridine, Aldehyde, IsocyanideAcid-catalyzed formation of an imine, followed by addition of isocyanide and cyclization. nih.gov3-Aminoimidazo[1,2-a]pyridines. nih.gov
Aza-Friedel–Crafts Reaction Imidazo[1,2-a]pyridine, Aldehyde, AmineLewis acid-catalyzed formation of an iminium ion, followed by nucleophilic attack from the imidazo[1,2-a]pyridine C3 position. nih.govmdpi.comC3-Alkylated imidazo[1,2-a]pyridines. nih.govmdpi.com
Iron-Catalyzed Oxidative Diamination 2-Aminopyridine, NitroalkeneIron-catalyzed oxidative cyclization under aerobic conditions. organic-chemistry.org2-Nitro-3-arylimidazo[1,2-a]pyridines. organic-chemistry.org

While a definitive, experimentally validated mechanism for the direct synthesis of this compound is not yet prevalent in the literature, the mechanistic studies on its structural analogs provide a strong foundation for future research. The principles of nucleophilic attack, multicomponent assembly, and metal-catalyzed transformations are clearly central to the construction of the 3-nitroimidazo[1,2-a]pyridine scaffold. Further computational and experimental studies are necessary to elucidate the precise pathways and intermediates involved in the formation of the 2-hydroxy substituted target compound.

Chemical Reactivity and Derivatization Strategies for 3 Nitroimidazo 1,2 a Pyridin 2 Ol

Transformations Involving the Nitro Group at C3

The nitro group at the C3 position of the imidazo[1,2-a]pyridine (B132010) ring is a key functional handle for a variety of chemical transformations. Its strong electron-withdrawing character not only activates the molecule for certain reactions but can also be converted into other functional groups, providing a gateway to a wide array of derivatives.

Reductive Reactions Leading to Amino Derivatives and Related Structures

The reduction of the nitro group to an amino group is a fundamental transformation that dramatically alters the electronic and pharmacological properties of the molecule. This conversion yields 3-aminoimidazo[1,2-a]pyridin-2-ol, a versatile intermediate for further functionalization. Various established methods for the reduction of aromatic nitro compounds can be applied to 3-nitroimidazo[1,2-a]pyridin-2-ol. organic-chemistry.orgwikipedia.org

Commonly employed reducing agents include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere is a widely used and efficient method. wikipedia.org

Metal-Acid Systems: Reagents like iron in acetic acid or tin(II) chloride in hydrochloric acid are classical and effective methods for nitro group reduction. wikipedia.org

Transfer Hydrogenation: Using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Raney nickel or iron-based catalysts offers a milder alternative to high-pressure hydrogenation. unimi.it

Other Reagents: Sodium hydrosulfite, sodium sulfide, and samarium diiodide have also been successfully used for the reduction of nitroarenes. wikipedia.org

A study on ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate demonstrated the successful reduction of the nitro substituent to yield the corresponding 3-amino derivative. researchgate.net This suggests that similar conditions would be applicable to this compound. The resulting 3-aminoimidazo[1,2-a]pyridin-2-ol can then be utilized in a variety of subsequent reactions, such as diazotization followed by substitution, acylation, or condensation with electrophiles to generate a diverse library of compounds. The synthesis of 3-aminoimidazo[1,2-a]pyridines has been achieved through various multicomponent reactions, highlighting the importance of this scaffold in medicinal chemistry. nih.govresearchgate.netnih.gov

Nucleophilic Aromatic Substitution Adjacent to the Nitro Moiety

The strong electron-withdrawing nature of the nitro group at C3 can facilitate nucleophilic aromatic substitution (SNAAr) reactions on the imidazo[1,2-a]pyridine ring. While the nitro group itself can sometimes be displaced, it more commonly activates other positions for substitution. In some instances, the nitro group has been shown to be a good leaving group, rivaling the nucleofugicity of fluoride (B91410) in certain aromatic systems. researchgate.net

Research on 2-cyano-3-nitroimidazo[1,2-a]pyridine has shown that while nitrogen and oxygen nucleophiles tend to substitute the 2-cyano group, sulfur nucleophiles like alkylthiols can displace the 3-nitro group. researchgate.net Another study reported the nucleophilic aromatic substitution reaction of 3-nitroimidazo[1,2-a]pyridines with the thioglycolate anion in DMF. mindat.org These findings indicate that under specific conditions with appropriate nucleophiles, the nitro group of this compound could potentially be substituted.

Reactions at the 2-Hydroxyl Group of this compound

The 2-hydroxyl group of this compound represents another key site for derivatization. Its reactivity allows for the introduction of various functionalities through alkylation, acylation, and other related transformations, further expanding the chemical space accessible from this scaffold.

O-Alkylation and O-Acylation Reactions

The hydroxyl group at the C2 position can undergo O-alkylation and O-acylation to form the corresponding ethers and esters. These reactions are typically carried out under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide intermediate.

O-Alkylation: Can be achieved using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents in the presence of a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).

O-Acylation: Can be performed using acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) (Et₃N) or pyridine (B92270).

While specific examples for this compound are not extensively documented in the readily available literature, the general reactivity of hydroxyl groups on heterocyclic systems suggests these transformations are feasible.

Esterification and Etherification Protocols

Esterification and etherification provide important avenues for modifying the properties of this compound.

Esterification: Can be achieved by reacting the hydroxyl group with a carboxylic acid under acidic conditions (Fischer esterification) or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). A patent for the esterification of pyridine carboxylic acids describes reacting the acid with an alcohol in the presence of a strong acid salt of a pyridine carboxylic acid ester as a catalyst. acs.org

Etherification: The Williamson ether synthesis, involving the reaction of the corresponding alkoxide with an alkyl halide, is a common method for forming ethers.

These modifications can be used to introduce a wide range of substituents, influencing the molecule's solubility, lipophilicity, and biological activity.

Metal Complexation Through the Hydroxyl Functionality

The imidazo[1,2-a]pyridine scaffold and its derivatives are known to act as ligands in the formation of metal complexes. nih.govnih.gov The nitrogen atoms in the ring system are common coordination sites. The presence of the 2-hydroxyl group in this compound introduces an additional potential coordination site.

The hydroxyl group, after deprotonation, can act as a bridging or chelating ligand, coordinating to a metal center. Studies on imidazo[1,2-a]pyridine-based gold(III) metal complexes have demonstrated the synthesis and characterization of such compounds, where the imidazo[1,2-a]pyridine moiety acts as a ligand. nih.govnih.gov While direct evidence for the complexation of this compound through its hydroxyl group is not explicitly detailed in the provided search results, the general principles of coordination chemistry suggest that this is a plausible and interesting area for exploration. The formation of metal complexes can significantly alter the physicochemical and biological properties of the parent molecule.

Reactivity of the Imidazo[1,2-a]pyridine Ring System

The imidazo[1,2-a]pyridine ring is an electron-rich heteroaromatic system, which generally favors electrophilic substitution. However, the reactivity is significantly modulated by the substituents present on the ring.

The pyridine ring is inherently electron-deficient and is generally deactivated towards electrophilic aromatic substitution. quimicaorganica.orgyoutube.comresearchgate.net When such reactions do occur, they typically favor the C3 position due to the greater stability of the reaction intermediate. quimicaorganica.orgyoutube.comstackexchange.comquora.com This is because electrophilic attack at the C2 or C4 positions would result in a resonance structure with a positive charge on the nitrogen atom, which is highly unfavorable. youtube.com

In the case of this compound, the imidazole (B134444) ring is fused to the pyridine ring, and its reactivity is influenced by the substituents. The C3 position is already occupied by a nitro group, which is a strong deactivating group for electrophilic substitution. The hydroxyl group at the C2 position is an activating group. Therefore, electrophilic substitution on the imidazole ring is unlikely. For the pyridine part of the molecule, the presence of the fused imidazole ring and the deactivating nitro group on the imidazole ring will further decrease its reactivity towards electrophiles. Should an electrophilic substitution occur on the pyridine ring, it would likely proceed at positions less deactivated by the fused imidazole and the nitro group.

The presence of the electron-withdrawing nitro group at the C3 position makes the imidazo[1,2-a]pyridine nucleus susceptible to nucleophilic attack. Research on related 2-cyano-3-nitroimidazo[1,2-a]pyridine has shown that the 2-cyano group can be displaced by nitrogen and oxygen nucleophiles, while the 3-nitro group can be substituted by sulfur nucleophiles. researchgate.net This suggests that in this compound, the nitro group could potentially be displaced by strong nucleophiles, particularly sulfur-based ones.

Furthermore, studies on 2-chloromethyl-3-nitroimidazo[1,2-a]pyridine have demonstrated its reactivity in SRN1 (radical-nucleophilic substitution) reactions with various carbon and sulfur-centered nucleophiles. researchgate.netresearchgate.net This indicates that the introduction of a suitable leaving group on a side chain can facilitate nucleophilic substitution reactions. In 6,8-dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine, both the chloromethyl group and the bromine atom at the 8-position were found to be reactive towards nucleophiles under SRN1 conditions. researchgate.netresearchgate.net

The nitro group at the C3 position is readily susceptible to reduction. This transformation is a key step in the synthesis of various functionalized imidazo[1,2-a]pyridine derivatives. For instance, the reduction of the nitro group in ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate derivatives yields the corresponding 3-amino compounds, which are valuable intermediates for the synthesis of fused triazine systems. researchgate.net This suggests that this compound can be readily converted to 3-Aminoimidazo[1,2-a]pyridin-2-ol, opening up avenues for further derivatization of the amino group. nih.gov

Information regarding oxidative transformations of the imidazo[1,2-a]pyridine ring system itself is less common. However, the fused pyridine ring, being electron-deficient, would be relatively resistant to oxidation. The imidazole ring, particularly with the electron-donating hydroxyl group, might be more susceptible to oxidative cleavage under harsh conditions, though this is speculative without specific experimental data.

Selective Multi-Functionalization Methodologies for this compound

The functionalization of the imidazo[1,2-a]pyridine scaffold is an active area of research, with various methods being developed for the selective introduction of substituents at different positions. rsc.orgrsc.orgrsc.org

For this compound, multi-functionalization can be envisioned through a series of selective reactions. One key strategy would involve the reduction of the nitro group to an amino group, which can then be further functionalized. For example, the resulting 3-amino derivative could undergo acylation, alkylation, or be used in coupling reactions to introduce a wide range of substituents.

Another approach would be to exploit the reactivity of the pyridine ring. While electrophilic substitution is challenging, directed metallation-cross-coupling strategies could be employed to introduce substituents at specific positions on the pyridine ring.

Recent advances in C-H functionalization offer promising avenues for the direct introduction of functional groups onto the imidazo[1,2-a]pyridine core. nih.govmdpi.com For instance, visible light-induced perfluoroalkylation of imidazo[1,2-a]pyridines has been reported to occur at the C3 position. nih.gov While the C3 position in the target molecule is already substituted, similar methodologies could potentially be adapted for functionalization at other positions.

The following table summarizes potential selective functionalization reactions for this compound based on the reactivity of related compounds.

PositionReaction TypeReagents and ConditionsPotential Product
C3-NO₂Reductione.g., H₂, Pd/C; SnCl₂, HCl3-Aminoimidazo[1,2-a]pyridin-2-ol
C3-NO₂Nucleophilic Substitutione.g., R-SH, base3-(Alkyl/Arylthio)imidazo[1,2-a]pyridin-2-ol
Pyridine RingDirected Metallatione.g., LDA, then electrophilePosition-specific functionalization
Pyridine RingHalogenatione.g., NBS, Br₂Halogenated derivatives

Stereochemical Control and Aspects in Reactions of this compound

Currently, there is a lack of specific research in the public domain focusing on the stereochemical control in reactions involving this compound. The molecule itself is achiral. Stereocenters could be introduced through derivatization of the ring or side chains. For instance, if the hydroxyl group at C2 were to be glycosylated, or if a chiral substituent were to be introduced elsewhere on the molecule, diastereomers could be formed. The stereochemical outcome of such reactions would depend on the specific reagents and conditions used, including the potential for substrate or catalyst control. Further research is needed to explore the stereochemical aspects of reactions involving this particular compound.

Advanced Spectroscopic and Structural Elucidation of 3 Nitroimidazo 1,2 a Pyridin 2 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone in the definitive structural elucidation of organic molecules. For 3-nitroimidazo[1,2-a]pyridin-2-ol, a combination of one-dimensional and two-dimensional NMR techniques provides invaluable insights into its atomic connectivity and spatial arrangement.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

While specific 2D NMR data for this compound is not extensively reported in the public domain, the application of these techniques can be inferred from the analysis of related imidazo[1,2-a]pyridine (B132010) derivatives. tci-thaijo.orgdtic.milrsc.org

Correlation SpectroscopY (COSY) would be instrumental in identifying proton-proton coupling networks within the pyridinyl ring. For instance, correlations would be expected between H-5 and H-6, H-6 and H-7, and H-7 and H-8, allowing for the unambiguous assignment of these aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This technique would definitively link each proton in the pyridinyl ring (H-5, H-6, H-7, H-8) and any other CH groups to their corresponding carbon atoms (C-5, C-6, C-7, C-8).

Heteronuclear Multiple Bond Correlation (HMBC) is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which is key to mapping out the entire carbon skeleton. Expected HMBC correlations for this compound would include:

Protons on the pyridine (B92270) ring (H-5, H-8) showing correlations to the bridgehead carbon (C-8a).

The hydroxyl proton (2-OH) potentially showing correlations to C-2 and C-3.

Correlations between the protons of the pyridine ring and the carbons of the imidazole (B134444) moiety, confirming the fused ring system.

Nuclear Overhauser Effect SpectroscopY (NOESY) provides information about the spatial proximity of nuclei. This would be particularly useful for determining the preferred conformation of the molecule, for instance, by observing through-space interactions between the nitro group at position 3 and adjacent protons.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from similar structures, is presented below. tci-thaijo.orgdtic.milrsc.org

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C-2-~155-165
C-3-~130-140
C-5~8.0-8.5~125-130
C-6~7.0-7.5~115-120
C-7~7.5-8.0~120-125
C-8~7.8-8.3~110-115
C-8a-~140-145
2-OHVariable-

Note: Chemical shifts are highly dependent on the solvent and other experimental conditions.

Solid-State NMR Applications for Polymorph and Supramolecular Structure Analysis

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in the solid phase, offering insights that are not accessible through solution NMR. swinburne.edu.aunih.gov For this compound, ssNMR would be particularly valuable for:

Polymorph Identification: Different crystalline forms (polymorphs) of the compound would exhibit distinct ssNMR spectra due to variations in the local chemical environment and intermolecular interactions.

Supramolecular Structure: ssNMR can probe intermolecular hydrogen bonding and other non-covalent interactions that dictate the packing of molecules in the crystal lattice. swinburne.edu.au This is especially relevant for understanding the role of the hydroxyl and nitro groups in forming the supramolecular assembly.

Tautomeric Equilibrium: In the solid state, the position of the hydroxyl proton and the potential for keto-enol tautomerism can be investigated.

Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to enhance the signal of the less abundant ¹³C and ¹⁵N nuclei and to average out anisotropic interactions, leading to higher resolution spectra.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides a molecular fingerprint based on the characteristic vibrations of chemical bonds and functional groups.

Analysis of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound are expected to show characteristic bands for the nitro, hydroxyl, and imidazopyridine functional groups.

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Notes
O-H stretch3200-3600 (broad)WeakThe broadness in the IR spectrum is indicative of hydrogen bonding. youtube.com
N-O stretch (asymmetric)1500-1560StrongCharacteristic for nitro compounds. researchgate.net
N-O stretch (symmetric)1345-1385StrongCharacteristic for nitro compounds. researchgate.net
C=N stretch1600-1650ModerateAssociated with the imidazole ring.
C=C stretch1450-1600StrongAromatic ring vibrations of the pyridine moiety.
C-H stretch (aromatic)3000-3100Strong

The complementary nature of IR and Raman spectroscopy is crucial for a complete vibrational analysis. For instance, the symmetric stretching of the nitro group often gives a strong band in the Raman spectrum. chemicalbook.com

Conformational Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy is highly sensitive to the molecular environment and can provide detailed information about conformational isomers and hydrogen bonding. uma.pt The position and shape of the O-H stretching band in the IR spectrum can indicate the strength and nature of hydrogen bonding, whether it is intramolecular (e.g., between the hydroxyl group and the nitro group) or intermolecular. youtube.com Solvent-dependent studies, where spectra are recorded in solvents of varying polarity, can help to distinguish between these types of interactions. uma.pt Low-temperature measurements can also sharpen vibrational bands and provide more detailed structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Characterization

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is expected to be dominated by transitions involving the conjugated π-system and the non-bonding electrons of the heteroatoms and the nitro group. cutm.ac.inpharmatutor.org

The likely electronic transitions include:

π → π* transitions: These high-energy transitions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. These are typically observed at shorter wavelengths and have high molar absorptivity. pharmatutor.org

n → π* transitions: These transitions involve the promotion of non-bonding electrons (from the oxygen of the hydroxyl group, the nitrogen atoms of the imidazole ring, and the oxygen atoms of the nitro group) to antibonding π* orbitals. cutm.ac.in These transitions are generally of lower energy (occur at longer wavelengths) and have lower molar absorptivity compared to π → π* transitions.

The presence of the nitro group, a strong electron-withdrawing group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted imidazo[1,2-a]pyridine core. The solvent can also influence the position of the absorption bands; polar solvents tend to stabilize the ground state of n → π* transitions, leading to a hypsochromic (blue) shift. tanta.edu.eg

CompoundSolventλmax (nm)Molar Absorptivity (ε)Transition
Imidazo[1,2-a]pyridine (related)Varies~280-350Variesπ → π
This compound (Predicted)Methanol~300-400Moderaten → π and π → π*

This table is predictive and based on general principles of UV-Vis spectroscopy for similar chromophores.

Mass Spectrometry (MS) and Fragmentation Pathway Delineation

Mass spectrometry serves as a cornerstone for the molecular weight determination and structural characterization of this compound. The combination of high-resolution and tandem mass spectrometry techniques provides a comprehensive understanding of its elemental composition and fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry is indispensable for unequivocally confirming the elemental formula of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or more decimal places), HRMS can distinguish between isobaric compounds, ensuring a confident assignment of the molecular formula. For this compound, the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated based on its elemental formula, C₇H₅N₃O₃.

The verification process involves comparing the experimentally measured accurate mass with the theoretically calculated mass. A low mass error, usually in the range of ±5 ppm, provides strong evidence for the correct elemental composition. Such analyses are frequently performed using techniques like LTQ-Orbitrap or TOF mass spectrometers. nih.govmdpi.com

Table 1: Illustrative HRMS Data for [M+H]⁺ of this compound

ParameterValue
Elemental FormulaC₇H₆N₃O₃⁺
Calculated m/z180.0399
Measured m/z180.0403
Mass Error (ppm)2.2
Ion Species[M+H]⁺

Note: The data in this table is illustrative to demonstrate the principles of HRMS analysis.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Impurity Profiling

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of this compound by analyzing its fragmentation pathways. In an MS/MS experiment, the protonated molecule is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The resulting fragmentation pattern serves as a molecular fingerprint, confirming the connectivity of atoms and the presence of specific functional groups.

For this compound, the fragmentation is expected to be influenced by the nitro group, the hydroxyl group, and the fused imidazopyridine core. Studies on related nitro-containing fused N-heterocycles show that common fragmentation pathways include the loss of the nitro group (NO₂) and subsequent cleavages of the heterocyclic rings. nih.gov The fragmentation of other imidazo[1,2-a]pyridine derivatives often involves characteristic cleavages of the imidazole and pyridine rings. nih.gov

Expected fragmentation pathways for protonated this compound would likely include:

Loss of NO₂: A neutral loss of 46 Da, corresponding to the nitro group.

Loss of H₂O: A neutral loss of 18 Da from the hydroxyl group.

Loss of CO: A neutral loss of 28 Da, a common fragmentation for heterocyclic compounds. nih.gov

Ring Cleavage: Subsequent fragmentation of the remaining bicyclic structure.

This detailed fragmentation analysis is also crucial for identifying and structuring elucidating process-related impurities and degradation products.

Table 2: Plausible MS/MS Fragmentation Data for [M+H]⁺ of this compound

Precursor Ion (m/z)Product Ion (m/z)Plausible Neutral Loss
180.0162.0H₂O
180.0134.0NO₂
134.0106.0CO
106.079.0HCN

Note: This table presents plausible fragmentation data based on known fragmentation patterns of similar structures.

X-ray Crystallography and Single-Crystal Diffraction Studies

Determination of Molecular Conformation and Tautomeric Forms

A key structural question for this compound is the potential for tautomerism. The molecule could exist in the hydroxyl form (2-ol) or a keto form, 3-nitro-1H-imidazo[1,2-a]pyridin-2(3H)-one. Single-crystal X-ray diffraction is the definitive method to determine which tautomer is present in the crystalline solid state. Studies on related imidazo[1,2-a]pyridinium compounds have successfully used this technique to elucidate their precise structures. researchgate.net

The analysis would reveal the planarity of the fused ring system and the orientation of the nitro and hydroxyl substituent groups relative to the core structure. For instance, crystallographic studies on similar imidazo[1,2-a]pyridine derivatives have detailed how the rings can be semi-perpendicular to each other depending on the substituents. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, π-stacking)

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This crystal packing is governed by non-covalent intermolecular interactions. For this compound, the following interactions are expected to be significant:

Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, and the oxygen atoms of the nitro group, the nitrogen atom in the pyridine ring, and the oxygen of the hydroxyl group itself can act as acceptors. These interactions are expected to play a dominant role in the crystal packing.

π-π Stacking: The planar aromatic imidazopyridine ring system can participate in π-π stacking interactions, which are common in nitrogen-containing aromatic heterocycles and contribute to the stability of the crystal structure. nih.gov

Analysis of these interactions provides insight into the material's properties, such as solubility and melting point.

Chiroptical Methods (e.g., Electronic Circular Dichroism) for Chiral Derivatives and Enantiomeric Purity

Should a chiral derivative of this compound be synthesized, for example, by introducing a stereocenter in a substituent, chiroptical methods would be essential for its stereochemical characterization. While the parent molecule is achiral, its derivatives can possess enantiomeric forms.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the molecule's three-dimensional structure and absolute configuration.

For a chiral derivative of this compound, experimental ECD spectra would be compared with spectra predicted by quantum-chemical calculations to assign the absolute configuration of the enantiomers. researchgate.net Furthermore, chiral High-Performance Liquid Chromatography (HPLC) methods, often using polysaccharide-based chiral stationary phases, can be developed for the analytical separation of enantiomers, allowing for the determination of enantiomeric purity. bohrium.com

Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS) for Purity and Reaction Monitoring

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in the synthesis and characterization of novel chemical entities. nih.govnih.gov For this compound and its derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as the predominant and most powerful technique for assessing purity and monitoring the progress of chemical reactions. Gas Chromatography-Mass Spectrometry (GC-MS) is less frequently employed for these compounds, primarily due to the low volatility of many imidazo[1,2-a]pyridine derivatives.

LC-MS combines the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection afforded by mass spectrometry. dndi.org This combination allows for the effective separation of the target compound from starting materials, intermediates, byproducts, and other impurities, while simultaneously providing molecular weight and structural information for each component.

Purity Assessment

The purity of a synthesized batch of this compound or its analogues is critical for its subsequent use and for ensuring the reliability of spectroscopic and biological data. LC-MS is the method of choice for this purpose. A typical analysis involves dissolving a small sample of the compound in a suitable solvent and injecting it into the LC-MS system. The resulting chromatogram displays peaks corresponding to the different components of the sample, and the area of each peak is proportional to the concentration of that component. The mass spectrometer provides the mass-to-charge ratio (m/z) of the ions from each peak, allowing for their identification.

In the context of drug discovery and development involving related structures like antiparasitic nitroimidazoles, validated ultrahigh-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) methods have been established to quantify compounds in various matrices. nih.gov These methods demonstrate high accuracy, precision, and sensitivity, which are directly applicable to the stringent purity analysis required for pharmaceutical-grade compounds. For instance, a method developed for the nitroimidazole analog DNDI-0690 utilized a C18 column with gradient elution and a triple quadrupole mass spectrometer, achieving quantification down to the nanogram-per-milliliter level. nih.gov

Table 1: Representative LC-MS Parameters for the Analysis of Nitroimidazo[1,2-a]pyridine Derivatives

ParameterTypical Setting
Chromatography System UHPLC or HPLC
Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.2 - 0.5 mL/min
Gradient A time-programmed gradient from low to high organic phase (Mobile Phase B)
Ionization Source Electrospray Ionization (ESI), positive or negative mode
Mass Analyzer Triple Quadrupole (QqQ), Time-of-Flight (TOF), or Orbitrap
Detection Mode Full Scan, Selected Ion Monitoring (SIM), or Multiple Reaction Monitoring (MRM)

This table is a composite representation based on methods used for similar nitroaromatic and imidazopyridine compounds. nih.govnih.gov

Reaction Monitoring

LC-MS is a vital tool for real-time or near-real-time monitoring of synthetic reactions. Small aliquots of the reaction mixture can be withdrawn at different time points, quenched, and analyzed by LC-MS. This allows the chemist to track the consumption of starting materials and the formation of the desired product. researchgate.net It also provides crucial information about the formation of any intermediates or byproducts, which can help in optimizing reaction conditions such as temperature, reaction time, and catalyst loading.

For example, in the synthesis of various functionalized imidazo[1,2-a]pyridines, crude reaction mixtures are often directly analyzed by LC-MS to confirm the presence of the desired product and to assess the completeness of the reaction before proceeding with work-up and purification. researchgate.netresearchgate.net The mass spectrum will confirm the molecular weight of the product, while the chromatographic data provides an estimate of its relative abundance in the mixture.

Table 2: Illustrative Data from LC-MS Reaction Monitoring of a Hypothetical Synthesis of a 3-Nitroimidazo[1,2-a]pyridine (B1296164) Derivative

Time PointStarting Material Peak Area (%)Product Peak Area (%)Intermediate Peak Area (%)
0 hr10000
1 hr65305
2 hr20755
4 hr<198<1

This table represents hypothetical data to illustrate the utility of LC-MS in reaction monitoring.

The use of hyphenated techniques, particularly LC-MS, is a cornerstone of modern organic synthesis and medicinal chemistry. For a compound like this compound and its derivatives, these methods provide an unparalleled level of detail for both final product quality control and the nuanced monitoring of its synthesis, ensuring the production of high-purity materials for further research.

Theoretical and Computational Chemistry Investigations of 3 Nitroimidazo 1,2 a Pyridin 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the behavior of 3-Nitroimidazo[1,2-a]pyridin-2-ol at a molecular level. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule, which in turn dictate its structure and reactivity.

Density Functional Theory (DFT) for Molecular Orbitals and Reactivity Descriptors

Density Functional Theory (DFT) stands as the most widely used computational method for studying molecules of this size due to its excellent balance of accuracy and computational cost. scirp.orgnih.gov For this compound, a typical DFT study would involve the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-31+G(d,p) or 6-311G++(d,p). scirp.orgnih.gov This level of theory is effective for optimizing the molecular geometry to find its most stable three-dimensional structure.

Once the optimized geometry is obtained, a host of electronic properties and reactivity descriptors can be calculated. These parameters provide a quantitative measure of the molecule's chemical behavior. scirp.org Key global reactivity descriptors that would be determined for this compound are presented in the table below, based on methodologies applied to similar heterocyclic systems. scirp.orgscirp.org

Reactivity DescriptorFormulaSignificance for this compound
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2Indicates the tendency of electrons to escape from the system.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution; higher hardness implies greater stability. scirp.org
Global Softness (S) S = 1 / (2η)The inverse of hardness; higher softness indicates greater reactivity. scirp.org
Electronegativity (χ) χ = -μRepresents the power of the molecule to attract electrons.
Electrophilicity Index (ω) ω = μ² / (2η)Quantifies the ability of the molecule to accept electrons. The nitro group is expected to yield a high electrophilicity index.

This table is illustrative, showing the types of descriptors calculated in a typical DFT study.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. For this compound, an MEP map would visualize the electron density distribution. It is anticipated that regions of negative potential (red/yellow) would be located around the oxygen atoms of the nitro and hydroxyl groups, as well as the nitrogen atom in the pyridine (B92270) ring, indicating these are prime sites for electrophilic attack. scirp.org Conversely, positive potential regions (blue) would highlight areas susceptible to nucleophilic attack.

Ab Initio Methods for High-Accuracy Energetic and Structural Predictions

For situations requiring higher accuracy, particularly for energetic calculations, ab initio (from first principles) methods can be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) provide benchmark-quality data. These high-level calculations could be used to refine the energies of different conformers or transition states involved in potential reactions of this compound, ensuring the highest possible fidelity to experimental reality.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a critical component of electronic structure analysis. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energies of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are powerful indicators of chemical reactivity and stability. scirp.orgscirp.org

For this compound, the presence of the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor. The electron-donating hydroxyl group and the π-rich imidazopyridine core would contribute to the HOMO. A small HOMO-LUMO gap generally signifies a molecule that is more reactive and less stable. scirp.org The table below shows representative FMO data from DFT calculations on related imidazo[1,2-a]pyridine (B132010) N-acylhydrazone derivatives, illustrating the typical values obtained. scirp.org

Compound (Illustrative)HOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Derivative 1-6.21-1.954.26
Derivative 2-6.35-2.114.24
Derivative 3-6.44-2.434.01
Derivative 4-6.58-2.783.80

Data adapted from a study on related imidazo[1,2-a]pyridine derivatives to illustrate typical FMO analysis results. scirp.org

Conformational Analysis and Potential Energy Surface Mapping

A Potential Energy Surface (PES) scan is the standard computational technique for this analysis. nih.gov It involves systematically rotating a specific dihedral angle (e.g., the H-O-C-C angle) and calculating the molecule's energy at each step. The resulting plot of energy versus dihedral angle reveals energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between them. nih.gov For this compound, it is plausible that intramolecular hydrogen bonding between the hydroxyl proton and the oxygen of the nitro group, or the nitrogen of the imidazole (B134444) ring, could stabilize certain conformations. nih.gov

Computational Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Maxima)

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the gold standard for calculating NMR chemical shifts (¹H and ¹³C). nih.gov By comparing the calculated shifts for different possible isomers or conformers with experimental data (if available), the true structure can be confirmed.

IR Frequencies: The vibrational frequencies of the molecule can be calculated from the second derivative of the energy. These frequencies correspond to the peaks in an infrared (IR) spectrum. nih.gov The computed frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to improve agreement. nih.gov This analysis would help assign characteristic vibrational modes, such as the N-O stretching of the nitro group and the O-H stretching of the hydroxyl group.

UV-Vis Maxima: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov These calculations can explain the color and electronic properties of the compound, with the HOMO-LUMO gap being a key determinant of the lowest energy transition.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling can illuminate the pathways of chemical reactions involving this compound. For instance, studies on the synthesis of related 3-nitroimidazo[1,2-a]pyridines have utilized computational methods to understand the reaction mechanism, such as the SRN1 (Substitution Radical-Nucleophilic, unimolecular) mechanism. researchgate.net

By modeling potential intermediates and transition states, chemists can calculate activation energies and reaction enthalpies. This allows them to determine the most likely reaction pathway. For example, in a potential reaction, computational analysis could identify the transition state structure and its associated energy barrier, providing a quantitative understanding of the reaction's feasibility and kinetics. Molecular docking studies, a form of computational modeling, could also be used to predict how this compound might bind to a biological target, such as an enzyme active site, by calculating the binding affinity and identifying key intermolecular interactions. acs.orgnih.gov

Transition State Localization and Activation Energy Barrier Calculation

The study of chemical reactions at a molecular level often involves the identification of the transition state (TS), an ephemeral, high-energy configuration that molecules pass through as they transform from reactants to products. Locating this TS and calculating the associated activation energy barrier are fundamental to understanding reaction kinetics.

For a hypothetical reaction involving this compound, such as a tautomeric conversion or a reaction with a biological nucleophile, computational chemists would employ methods like Density Functional Theory (DFT). These calculations would aim to map the potential energy surface of the reaction. The process typically involves:

Geometry Optimization: The starting material (reactant) and the final product are first optimized to find their lowest energy structures.

Transition State Search: Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method are used to locate the saddle point on the potential energy surface that corresponds to the transition state.

Frequency Calculation: A frequency calculation is then performed on the located TS structure. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Activation Energy Calculation: The activation energy (Ea) is determined by the difference in energy between the transition state and the reactant(s).

Table 1: Hypothetical Activation Energies for a Reaction of this compound

Reaction PathwayComputational MethodBasis SetActivation Energy (kcal/mol)
TautomerizationB3LYP6-31G(d,p)15.2
Nucleophilic AttackM06-2Xdef2-TZVP22.5

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this exact compound are not publicly available.

Intrinsic Reaction Coordinate (IRC) Analysis

Following the successful localization of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired chemical species.

The IRC calculation for a reaction of this compound would provide a detailed energy profile along the reaction path. This analysis is crucial for:

Verifying the Transition State: It ensures the TS connects the correct reactants and products.

Understanding Reaction Mechanisms: The IRC path can reveal the sequence of bond-breaking and bond-forming events, offering a step-by-step view of the reaction mechanism.

Identifying Intermediates: In complex reactions, the IRC path may lead to the discovery of short-lived intermediates that are not immediately obvious.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanical calculations like DFT are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, MD simulations can be used to investigate:

Conformational Flexibility: The molecule's accessible conformations and the transitions between them can be explored.

Solvent Effects: By explicitly including solvent molecules (e.g., water) in the simulation box, the influence of the solvent on the solute's structure and dynamics can be studied in detail. This is particularly important for understanding its behavior in a biological context. The simulations can reveal the formation and dynamics of hydrogen bonds between the solute and solvent molecules.

Interaction with Biomolecules: MD simulations are instrumental in studying the binding of this compound to a biological target, such as an enzyme active site. These simulations can provide insights into the stability of the protein-ligand complex and the key interactions that govern binding. openpharmaceuticalsciencesjournal.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues of this compound

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of new, un-synthesized molecules based on their chemical structure. For analogues of this compound, QSPR can be a valuable tool in drug discovery and materials science.

The process of developing a QSPR model involves:

Data Set Collection: A set of molecules with known properties (e.g., biological activity, solubility, melting point) is compiled.

Descriptor Calculation: A large number of numerical descriptors that encode various aspects of the molecular structure (e.g., topological, electronic, steric) are calculated for each molecule in the data set.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the property of interest.

Model Validation: The predictive power of the model is rigorously tested using external validation sets or cross-validation techniques.

Once a validated QSPR model is established, it can be used to predict the properties of new analogues of this compound before they are synthesized, thus prioritizing the most promising candidates for further investigation. For instance, a QSPR model could be developed to predict the antitubercular activity of a series of 3-nitroimidazo[1,2-a]pyridine (B1296164) derivatives.

Mechanistic Biological Investigations of 3 Nitroimidazo 1,2 a Pyridin 2 Ol and Its Analogs

Enzymatic Interaction and Inhibition Kinetics Studies

While specific enzymatic inhibition data for 3-Nitroimidazo[1,2-a]pyridin-2-ol is not documented, studies on related compounds, particularly those with substitutions at the 2- and 3-positions of the imidazo[1,2-a]pyridine (B132010) core, offer a glimpse into their potential as enzyme inhibitors.

Determination of Inhibition Mechanism and Kinetic Parameters (e.g., Ki, IC50)

Research has demonstrated that imidazo[1,2-a]pyridine derivatives can exhibit potent inhibitory activity against various enzymes. For instance, a series of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines were identified as exceptionally potent inhibitors of phosphoinositide 3-kinase (PI3K) p110α. nih.gov Optimization of this series led to compounds with IC50 values as low as 0.26 nM, making them some of the most potent PI3K p110α inhibitors reported to date. nih.gov

In the context of anticancer research, a 3-aminoimidazo[1,2-a]pyridine derivative bearing a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position demonstrated significant inhibitory activity against the HT-29 human colon cancer cell line, with an IC50 value of 4.15 ± 2.93 µM. nih.govresearchgate.net Another study highlighted a different 3-aminoimidazo[1,2-a]pyridine derivative with a nitro group at the C-2 position showing cytotoxicity against the MCF-7 breast cancer cell line with an IC50 of 30.88 ± 14.44 µM. nih.govresearchgate.net

Furthermore, some imidazo[1,2-a]pyridine derivatives have been investigated for their anti-inflammatory properties, with studies indicating their potential to inhibit cyclooxygenase (COX) enzymes. The specific inhibition mechanisms and kinetic parameters for these interactions, however, are not always fully elucidated in the available literature.

Table 1: Selected IC50 Values for Analogs of this compound

Compound/AnalogTargetIC50 ValueReference
Sulfonylhydrazone-substituted imidazo[1,2-a]pyridine (8h)PI3K p110α0.26 nM nih.gov
3-amino-2-(nitro)-3-(p-chlorophenyl)imidazo[1,2-a]pyridineHT-29 cells4.15 ± 2.93 µM nih.govresearchgate.net
3-amino-2-(nitro)imidazo[1,2-a]pyridine derivativeMCF-7 cells30.88 ± 14.44 µM nih.govresearchgate.net

Enzyme-Ligand Binding Thermodynamics and Structural Insights

Detailed thermodynamic data on enzyme-ligand binding for this compound is not available. However, molecular docking studies on related compounds provide structural hypotheses for their inhibitory activity. For example, docking simulations of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines within the PI3K p110α active site were instrumental in guiding the optimization of these inhibitors. nih.gov Similarly, molecular docking has been employed to predict the binding interactions of imidazo[1,5-a]pyridine-benzimidazole hybrids with the colchicine (B1669291) binding site of tubulin, which aligned with their observed antiproliferative activity. rsc.org

Receptor Binding and Ligand-Target Interaction Analysis

Specific receptor binding profiles for this compound have not been reported. Nevertheless, the broader family of imidazo[1,2-a]pyridines has been explored for its interaction with various receptors.

Affinity and Selectivity Profiling for Biological Receptors

A notable example is the development of imidazo[1,2-a]pyridine derivatives as ligands for detecting beta-amyloid (Aβ) plaques, which are a hallmark of Alzheimer's disease. One such ligand, 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY), and its bromo derivative exhibited high binding affinities for Aβ aggregates, with K_i values of 15 nM and 10 nM, respectively. nih.gov These compounds demonstrate the potential of the imidazo[1,2-a]pyridine scaffold to be tailored for high-affinity and selective binding to specific biological targets.

Cellular Pathway Modulation and Signal Transduction Studies

There is no specific information on how this compound modulates cellular pathways. However, research on its analogs points towards their involvement in critical signaling cascades.

Imidazo[1,2-a]pyridine-benzimidazole hybrids have been shown to arrest the cell cycle at the G2/M phase and induce apoptosis. rsc.org These compounds were found to act as inhibitors of both tubulin polymerization and the PI3K/Akt pathway, demonstrating a multi-targeted approach to cancer therapy. rsc.org

Furthermore, imidazo[1,2-c]pyrimidine (B1242154) derivatives that inhibit Syk family kinases have been shown to suppress IL-2 production in cellular assays, indicating their potential to modulate immune signaling pathways. nih.gov

Investigation of Downstream Effectors and Signaling Cascades

The biological activities of imidazo[1,2-a]pyridine derivatives are often linked to their ability to modulate key cellular signaling pathways. Investigations into novel imidazo[1,2-a]pyridine derivatives have identified significant anti-inflammatory effects mediated through the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov Nuclear factor-κB (NF-κB) is a critical mediator of the inflammatory response, controlling the expression of genes involved in immunity and inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov

Studies on specific imidazo[1,2-a]pyridine analogs demonstrate the ability to suppress the phosphorylation of STAT3 at the Tyr705 position, which is a key activation step. nih.gov This inhibition of STAT3 activation, in turn, affects downstream targets. For instance, a new synthetic imidazo[1,2-a]pyridine derivative, referred to as MIA, was shown to effectively suppress STAT3 phosphorylation in breast and ovarian cancer cell lines stimulated with IL-6, a known activator of the STAT3 pathway. nih.gov The modulation of this pathway highlights a critical mechanism through which these compounds can exert their biological effects, including anti-inflammatory and potential anti-cancer activities. nih.gov

Regulation of Specific Gene Expression Relevant to Mechanistic Action

The modulation of signaling cascades by imidazo[1,2-a]pyridine analogs leads to direct consequences on gene expression. The inhibition of the NF-κB pathway, as mentioned previously, directly impacts the expression of genes it regulates. nih.gov Specifically, a novel imidazo[1,2-a]pyridine derivative has been shown to suppress the expression of both iNOS and COX-2 genes in breast and ovarian cancer cells. nih.gov This suppression was confirmed through real-time PCR analysis, which demonstrated a decrease in the mRNA levels of these pro-inflammatory genes. nih.gov

Furthermore, the impact on gene expression extends to the regulation of apoptosis-related proteins. Activated STAT3 can control the expression of anti-apoptotic genes like Bcl-2. nih.gov Investigations have shown that imidazo[1,2-a]pyridine derivatives can alter the balance of apoptotic regulators, for example, by enhancing the expression of the pro-apoptotic protein BAX while reducing the expression of the anti-apoptotic protein Bcl-2 in cancer cell lines. nih.gov This regulation of gene expression is a key component of the mechanistic action of these compounds, contributing to their potential as therapeutic agents. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Mechanisms

Design Principles for Modulating Specific Biological Activities Through Structural Modifications

Structure-activity relationship (SAR) studies have been instrumental in refining the biological activity of the 3-nitroimidazo[1,2-a]pyridine (B1296164) scaffold. A primary design principle for its use against kinetoplastid parasites is the concept of selective bioactivation. nih.gov The 3-nitro group acts as a prodrug element, which is selectively reduced by parasitic type 1 nitroreductases (NTR1), enzymes that are not present in mammalian cells. nih.gov This targeted activation is a cornerstone of the scaffold's selective toxicity against pathogens like Leishmania. nih.gov

Pharmacological properties are modulated through specific structural modifications:

Position 2: Modifications at this position, including the introduction of sulfone groups or analogues with metabolic blockers, have been explored to enhance activity and metabolic stability. mdpi.com

Position 8: The introduction of different moieties, such as arylthio or pyridinyl groups, at this position significantly influences antileishmanial activity. nih.govmdpi.com For example, replacing a halogen with a 4-chlorophenylthioether moiety improved in vitro activity. mdpi.com

Solubility and Pharmacokinetics: A key design goal has been to improve the poor aqueous solubility and metabolic instability of early hits. mdpi.com Introducing a pyridin-4-yl group at position 8 and a trifluoropropylsulfonyl methyl group at position 2 led to a derivative with greatly improved aqueous solubility and mouse microsomal stability. mdpi.comnih.gov

Anticancer Activity: For anticancer applications, substitutions at the C-2 and C-3 positions are critical. A derivative with a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position demonstrated potent inhibitory activity against the HT-29 colon cancer cell line. nih.govresearchgate.net

These studies highlight that the imidazo[1,2-a]pyridine scaffold can be strategically decorated to optimize it for various biological targets and desired pharmacokinetic profiles. mdpi.commdpi.com

Identification of Pharmacophores and Key Structural Features Critical for Activity

The imidazo[1,2-a]pyridine ring system is itself a privileged scaffold and is considered an important pharmacophore in medicinal chemistry, forming the basis for numerous biologically active compounds. mdpi.comresearchgate.net For the specific activities related to this compound and its analogs, several key structural features have been identified as critical for their biological mechanisms.

Key Structural FeatureRole in Biological ActivitySource(s)
Imidazo[1,2-a]pyridine Core Serves as the fundamental scaffold for designing ligands for various biological targets, including enzymes and receptors. researchgate.netnih.gov
3-Nitro Group Essential for the prodrug strategy in antiparasitic compounds. It is selectively reduced by parasitic nitroreductases to generate cytotoxic reactive species. nih.govuantwerpen.be
Substituent at Position 8 Plays a key role in modulating antiparasitic potency and pharmacokinetic properties like solubility. Aryl and heteroaryl groups have shown significant effects. nih.govmdpi.com
Substituent at Position 2 Influences metabolic stability and activity. Groups like sulfonylmethyl derivatives have been introduced to improve the overall profile of the compound. mdpi.com
2-ol Tautomer The potential for the scaffold to exist as the 2-ol tautomer (or its 2-(3H)-one keto form) is a feature of the heterocyclic system that can influence binding and reactivity. acs.org

These features collectively define the pharmacophore for this class of compounds, guiding the rational design of new analogs with enhanced potency and selectivity.

Investigation of Biotransformation Pathways and Metabolite Identification

Enzymatic Transformations of this compound in Biological Systems

The primary enzymatic transformation essential for the antiparasitic activity of 3-nitroimidazo[1,2-a]pyridine derivatives is the reduction of the nitro group. nih.gov This bioactivation is catalyzed by type 1 nitroreductases (NTR1), which are found in trypanosomatid parasites like Leishmania donovani but are absent in mammalian host cells. nih.gov The enzymatic reduction converts the nitro-prodrug into reactive nitrogen species, which are cytotoxic to the parasite, conferring selectivity to the compound's action. nih.gov

In addition to reductive activation in parasites, oxidative metabolism has been identified in mammalian systems. Studies on analogs have revealed pathways leading to the formation of various metabolites. For instance, a derivative featuring a phenylthioether moiety was found to be metabolized into its corresponding sulfoxide (B87167) and sulfone. mdpi.com These oxidized metabolites were also identified as being active, though they were subject to rapid subsequent metabolism. mdpi.com This indicates that enzymes such as cytochrome P450s are likely involved in the biotransformation of these compounds in mammals.

Parent Compound MoietyMetabolic ReactionIdentified Metabolite(s)Biological SystemSource(s)
3-Nitro GroupReductionReactive Nitrogen IntermediatesLeishmania (Parasite) nih.gov
Phenylthioether GroupOxidationSulfoxide, SulfoneMouse Liver Microsomes mdpi.com

Identification of Active Metabolites and Their Mechanistic Roles

The biological activity of many 3-nitroimidazo[1,2-a]pyridine derivatives is contingent upon their metabolic activation, a process that is particularly crucial for their antiparasitic effects. These compounds often act as prodrugs, requiring bioreduction of the nitro group to generate reactive intermediates that are responsible for their therapeutic action. nih.gov

This bioactivation is frequently catalyzed by nitroreductases (NTRs), a family of enzymes present in various parasites and bacteria but absent in mammalian cells. nih.gov This selective activation mechanism forms the basis of the therapeutic window for these compounds, allowing for targeted effects on pathogens with minimal host toxicity. In protozoan parasites like Leishmania and Trypanosoma, type 1 NTRs are key enzymes in this process. nih.gov

For instance, a study on a series of 3-nitroimidazo[1,2-a]pyridine derivatives revealed that these compounds are substrates for the Leishmania donovani type 1 nitroreductase (NTR1). nih.gov The reduction of the nitro group by NTR1 leads to the formation of cytotoxic metabolites that are thought to be the ultimate effectors of the antiparasitic activity. While the precise structures of all active metabolites have not been fully elucidated for all analogs, it is understood that the reduction of the nitro group can lead to the formation of nitroso, hydroxylamino, and amino derivatives. These reduced species are more reactive and can induce cellular damage.

It has also been observed that the position of the imidazopyridine core within a larger molecular structure and the process of metabolic activation are critical factors that determine the antimutagenic properties of these derivatives. nih.gov

Direct Interaction with Biomolecular Targets (e.g., Nucleic Acids, Proteins, Lipids)

The reactive metabolites generated from the reduction of 3-nitroimidazo[1,2-a]pyridine analogs can interact with a variety of intracellular biomolecules, leading to cellular dysfunction and death in target organisms. While direct binding studies on this compound are not available, research on related compounds points towards proteins as key targets.

For example, some imidazo[1,2-a]pyridine derivatives have been identified as covalent inhibitors of the KRAS G12C mutant protein, a key driver in many cancers. rsc.org This suggests a mechanism involving direct interaction with specific amino acid residues within the protein's binding pocket. Other analogs have been shown to be potent inhibitors of Mycobacterium tuberculosis glutamine synthetase, indicating a direct interaction with this essential enzyme. researchgate.net

Furthermore, certain imidazo[1,2-a]pyridine derivatives have been shown to modulate the activity of the NF-κB and STAT3 signaling pathways, which are crucial in inflammation and cancer. nih.gov Molecular docking studies of one such derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), suggest that it binds to the p50 subunit of NF-κB. nih.gov This interaction is believed to be a key part of its anti-inflammatory and anti-cancer effects.

The table below summarizes the biomolecular targets identified for various imidazo[1,2-a]pyridine analogs.

Compound ClassBiomolecular TargetOrganism/Cell Line
3-Nitroimidazo[1,2-a]pyridinesType 1 Nitroreductase (NTR1)Leishmania donovani
Imidazo[1,2-a]pyridine derivativesKRAS G12CNCI-H358 cells
3-Amino-imidazo[1,2-a]pyridinesGlutamine SynthetaseMycobacterium tuberculosis
Imidazo[1,2-a]pyridine derivative (MIA)NF-κB p50 subunitMDA-MB-231 and SKOV3 cells

Binding Modes and Stoichiometry

The specific binding modes and stoichiometry of this compound with its potential biological targets have not been experimentally determined. However, computational and experimental studies on analogous compounds provide valuable models for these interactions.

Molecular docking studies of the imidazo[1,2-a]pyridine derivative MIA with the NF-κB p50 subunit have provided insights into its binding mode. These in-silico models suggest that the compound fits into a binding pocket of the protein, although the precise stoichiometry of this interaction in a cellular context has not been fully established. nih.gov

For covalent inhibitors, such as the imidazo[1,2-a]pyridine derivatives targeting KRAS G12C, the stoichiometry is expected to be 1:1, with one molecule of the inhibitor forming a covalent bond with one molecule of the target protein. rsc.org The binding mode in these cases involves the specific orientation of the inhibitor within the binding site to allow for the covalent reaction to occur.

Conformational Changes and Functional Impact on Target Macromolecules

The binding of imidazo[1,2-a]pyridine derivatives to their macromolecular targets can induce significant conformational changes, which in turn alter the function of these targets.

In the case of the imidazo[1,2-a]pyridine derivative MIA, its binding to the NF-κB p50 subunit is proposed to inhibit the DNA binding activity of NF-κB. nih.gov This functional impact is a direct consequence of the conformational changes induced by the compound, which likely prevent the protein from adopting the necessary conformation for DNA interaction. This leads to the downregulation of pro-inflammatory genes. nih.gov

The interaction of some imidazo[1,2-a]pyridine derivatives with the constitutive androstane (B1237026) receptor (CAR) has been shown to activate this nuclear receptor. nih.gov This activation is dependent on the specific chemical structure of the analog and leads to the regulation of CAR target genes. The binding of the ligand to the receptor's ligand-binding domain induces a conformational change that facilitates the recruitment of coactivator proteins and subsequent gene transcription.

These examples from related compounds illustrate that the interaction of the imidazo[1,2-a]pyridine scaffold with protein targets can have profound effects on their structure and function, ultimately leading to the observed biological activities. Further research is required to determine if this compound elicits similar conformational and functional changes in its putative biological targets.

Applications of 3 Nitroimidazo 1,2 a Pyridin 2 Ol in Chemical Biology and Advanced Materials Science

Development as a Chemical Probe for Illuminating Biological Processes

Design and Application as Fluorescent Probes

The imidazo[1,2-a]pyridine (B132010) scaffold is recognized as a valuable fluorophore, and various derivatives have been developed as fluorescent probes for detecting metal ions and for bio-imaging. rsc.orgnih.govresearchgate.net However, research indicates that the presence of a nitro group on the imidazo[1,2-a]pyridine ring typically quenches fluorescence. nih.gov This intrinsic property of the nitro group makes the development of 3-Nitroimidazo[1,2-a]pyridin-2-ol as a fluorescent probe highly improbable, and no studies documenting such an application have been found. While some derivatives are highly fluorescent, those with nitro substituents are generally not. researchgate.net

Utilization as Affinity Probes for Target Identification

Affinity probes are powerful tools for identifying the protein targets of bioactive small molecules, typically incorporating a reactive group for covalent cross-linking and a tag (like biotin) for purification. nih.gov While the imidazo[1,2-a]pyridine scaffold is of significant interest in medicinal chemistry for its diverse biological activities, acs.orgnih.gov there is no available research describing the design or use of This compound as an affinity probe for target identification. The synthesis and application of such a tool for this specific compound have not been reported in the literature.

Role as a Versatile Building Block in Complex Chemical Synthesis

Precursor for Diverse Heterocyclic Scaffolds and Ring Systems

The imidazo[1,2-a]pyridine core is a foundational structure in synthetic chemistry. organic-chemistry.orgresearchgate.net Specifically, nitro-substituted imidazo[1,2-a]pyridines serve as key intermediates. For example, they can be synthesized via methods like copper-catalyzed reactions of aminopyridines and nitroolefins or through iodine-catalyzed oxidative cyclization. acs.orgorganic-chemistry.org These nitro derivatives can then be modified; a common subsequent reaction is the reduction of the nitro group to an amino group, which provides a handle for further functionalization and the creation of more complex heterocyclic systems. researchgate.net For instance, derivatives like 6,8-Dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine have been used as starting materials in SRN1 reactions to build more elaborate tricyclic structures. researchgate.net This demonstrates the utility of the 3-nitroimidazo[1,2-a]pyridine (B1296164) scaffold as a precursor in synthetic pathways.

Ligands in Organometallic Chemistry and Catalysis

There is no specific information in the reviewed literature to suggest that This compound has been utilized as a ligand in organometallic chemistry or for catalytic purposes. While metal catalysts are sometimes employed in the synthesis of the imidazo[1,2-a]pyridine ring itself, organic-chemistry.orgorganic-chemistry.org the subsequent use of the resulting nitro-compound as a ligand in catalytic systems is not a documented application.

Potential in Advanced Materials Science

The application of This compound in the field of advanced materials science is not described in the current scientific literature. Research into the material properties, such as electronic or optical characteristics, of this specific compound has not been reported.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the chemical compound This compound in the context of the requested applications.

Searches for this compound in relation to its use as a component in organic electronic and optoelectronic materials, as a building block for Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs), or its contribution to supramolecular chemistry through host-guest interactions and directed self-assembly have yielded no results. Furthermore, no novel methodologies enabled by the unique reactivity of this compound have been described in the searched literature.

While research exists for related compounds, such as various derivatives of the 3-nitroimidazo[1,2-a]pyridine scaffold, this information falls outside the strict scope of the present request. The available data is predominantly focused on the synthesis and potential medicinal applications of these related, but structurally distinct, molecules. For instance, various 3-nitroimidazo[1,2-a]pyridines with substitutions at other positions have been investigated for their biological activities. However, the specific compound of interest, this compound, and its applications in chemical biology and advanced materials science as outlined, are not documented in the public domain.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for each specified section and subsection.

Future Perspectives and Emerging Research Directions for 3 Nitroimidazo 1,2 a Pyridin 2 Ol

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of novel compounds, including derivatives of 3-nitroimidazo[1,2-a]pyridin-2-ol. These computational tools can accelerate the drug discovery process, which is traditionally a lengthy and expensive endeavor. nih.govspringernature.com

AI and ML algorithms can be employed at various stages of drug development. nih.gov For instance, they can predict the three-dimensional structure of target proteins, a crucial step in structure-based drug design. nih.govmdpi.com By understanding the protein's architecture, scientists can design molecules that bind effectively to it. nih.gov Furthermore, AI can be used for de novo drug design, generating novel molecular structures with desired properties that may be difficult to conceive through traditional methods. nih.govmdpi.com

Machine learning models, such as deep learning, can analyze vast datasets of chemical information to identify promising drug candidates and predict their properties. nih.gov These models can learn the complex relationships between a molecule's structure and its biological activity, helping to prioritize compounds for further experimental testing. nih.gov The integration of AI and ML is expected to significantly improve the success rate of identifying potent and effective drug candidates. nih.gov

Table 1: Applications of AI and ML in Drug Discovery for Imidazo[1,2-a]pyridine (B132010) Derivatives

ApplicationDescriptionPotential Impact on this compound Research
Target Identification Identifying and validating new biological targets for therapeutic intervention.Discovering novel protein targets for which this compound derivatives could be effective binders.
De Novo Drug Design Generating novel molecular structures with desired pharmacological properties.Designing new this compound analogues with enhanced activity and specificity.
High-Throughput Virtual Screening Computationally screening large libraries of compounds to identify potential hits.Rapidly identifying promising this compound derivatives from virtual libraries for further investigation.
ADMET Prediction Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of drug candidates.Optimizing the pharmacokinetic and safety profiles of this compound-based compounds early in the design phase.

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally friendly synthetic methods is a key focus in modern chemistry. For the imidazo[1,2-a]pyridine scaffold, researchers are actively exploring novel and sustainable synthetic routes to improve yields, reduce waste, and utilize greener solvents. acs.orgorganic-chemistry.org

Recent advancements include catalyst-free and metal-free reactions, which are more environmentally benign. acs.org For example, the condensation of 2-aminopyridines with various substrates, such as α-halogenocarbonyl compounds or alkynes, has been achieved without the need for a metal catalyst. acs.org Ultrasound-assisted synthesis in water has also emerged as a green and efficient method for constructing the imidazo[1,2-a]pyridine core. organic-chemistry.org

These sustainable approaches offer practical and straightforward alternatives to traditional methods, often providing good yields under mild reaction conditions. acs.orgorganic-chemistry.org The exploration of such routes for the synthesis of this compound and its derivatives will be crucial for their large-scale production and accessibility for further research and development.

Development of Next-Generation Chemical Biology Tools Based on the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold is not only a "privileged structure" in medicinal chemistry but also holds great promise for the development of next-generation chemical biology tools. nih.govnih.gov Its unique photophysical properties, such as high quantum yields and good stability, make it an attractive framework for creating fluorescent probes and chemosensors. researchgate.net

These tools can be used to visualize and study biological processes in real-time, providing valuable insights into cellular function and disease mechanisms. For instance, imidazo[1,2-a]pyridine-based probes could be designed to selectively bind to specific biomolecules, allowing for their detection and tracking within living cells.

Furthermore, the scaffold's versatility allows for the incorporation of various functional groups, enabling the fine-tuning of its properties for specific applications. rsc.org The development of chemical biology tools based on the this compound core could open up new avenues for understanding complex biological systems.

Interdisciplinary Research Opportunities Leveraging the Compound's Unique Attributes

The unique chemical and biological attributes of this compound and its parent scaffold create numerous opportunities for interdisciplinary research. The broad spectrum of biological activities reported for imidazo[1,2-a]pyridine derivatives, including anticancer, antimicrobial, and antiviral properties, necessitates collaboration between chemists, biologists, and pharmacologists. nih.govnih.gov

For example, the discovery of 3-nitroimidazo[1,2-a]pyridine (B1296164) derivatives with potent antileishmanial activity highlights the potential for tackling neglected tropical diseases. nih.govmdpi.com This research requires expertise in medicinal chemistry for compound synthesis and optimization, as well as parasitology for biological evaluation. nih.gov

Moreover, the development of imidazo[1,2-a]pyridine-based materials with interesting optical and electronic properties presents opportunities for collaboration with materials scientists and physicists. These collaborations could lead to the creation of novel organic light-emitting diodes (OLEDs), sensors, and other advanced materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-nitroimidazo[1,2-a]pyridin-2-ol derivatives?

  • Methodology : The most common approach involves nucleophilic substitution at the 2-position of the imidazo[1,2-a]pyridine scaffold. For example, 2-chloro-3-nitroimidazo[1,2-a]pyridine can react with thiourea in acetonitrile under reflux to form an isothiouronium salt intermediate, which is subsequently alkylated with functionalized halides (e.g., benzyl bromide or chloroacetone) in the presence of a base (e.g., NaOH) .
  • Characterization : Confirmation of structure requires 1H^1H and 13C^13C NMR to identify aromatic protons and substituents, HRMS for molecular weight validation, and IR spectroscopy to detect functional groups like nitro (-NO2_2) and thioether (-S-) .

Q. How are 3-nitroimidazo[1,2-a]pyridine derivatives characterized for purity and structural integrity?

  • Analytical Workflow :

  • Chromatography : Use TLC (silica gel, cyclohexane/ethyl acetate systems) to monitor reaction progress and column chromatography for purification .
  • Spectroscopy : 1H^1H NMR (300–400 MHz) resolves aromatic protons (δ 6.8–9.4 ppm) and substituents (e.g., methyl groups at δ 2.0–3.0 ppm). 13C^13C NMR confirms carbonyl carbons (δ 160–180 ppm) and nitro groups (δ 140–150 ppm) .
  • Mass Spectrometry : HRMS (ESI) ensures molecular ion peaks match calculated masses (e.g., [M+H]+^+ for C13_{13}H11_{11}N3_3O: 225.24594) .

Advanced Research Questions

Q. Why do some 3-nitroimidazo[1,2-a]pyridine derivatives lack antibacterial activity despite structural similarity to bioactive analogs?

  • Data Contradiction Analysis : A study synthesized 2-thioalkyl derivatives (5a–k) and tested them against S. aureus and P. aeruginosa strains. Despite modifications (e.g., benzyl or alkyl chains), minimal inhibition zones (<10 mm) and high MIC values (>512 µg/mL) were observed . Potential reasons:

  • Poor solubility in aqueous media due to hydrophobic substituents.
  • Inability to penetrate bacterial membranes despite nitro group redox activity .
    • Mitigation Strategies : Introduce polar groups (e.g., hydroxyl or carboxyl) to improve solubility or explore prodrug strategies .

Q. How can structure-activity relationship (SAR) studies optimize the antikinetoplastid activity of 3-nitroimidazo[1,2-a]pyridine derivatives?

  • Case Study : Chalcone-conjugated derivatives showed IC50_{50} values of 1.35 µM against Trypanosoma brucei brucei. Key SAR insights:

  • Position 2 : Electron-withdrawing groups (e.g., trifluoromethyl) enhance redox cycling and nitro group activation.
  • Position 8 : Chlorine substitution improves target binding affinity (e.g., to T. cruzi proteins) .
    • Experimental Design : Use molecular docking to predict interactions with trypanothione reductase (a key enzyme in parasite redox homeostasis) .

Q. What computational methods predict the impact of polymorphism on the luminescent properties of 3-nitroimidazo[1,2-a]pyridine derivatives?

  • Methodology : For cyano-substituted derivatives (e.g., 6-cyano-2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridine), density functional theory (DFT) calculations model excited-state intramolecular proton transfer (ESIPT). Crystallographic data (e.g., PXRD) correlate polymorphic forms (yellow, orange, red) with emission wavelengths (550–650 nm) .
  • Application : Adjust crystallization solvents (e.g., DMF vs. ethanol) to control packing motifs and luminescence properties .

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